1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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Overview
Description
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under copper(I) catalysis, which facilitates the formation of the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is performed at room temperature or slightly elevated temperatures .
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminoethyl group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and the reactions are typically performed at ambient or slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives .
Scientific Research Applications
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one include other triazole derivatives such as:
- 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
- 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrobromide
These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific aminoethyl substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-[1-(2-aminoethyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C6H10N4O/c1-5(11)6-4-10(3-2-7)9-8-6/h4H,2-3,7H2,1H3 |
InChI Key |
IFCVSYMODGFUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CCN |
Origin of Product |
United States |
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